1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one
Description
Historical Perspectives and Chemical Evolution of Imidazo[1,2-a]pyridines
The exploration of imidazo[1,2-a]pyridines dates back to the early 20th century, with initial synthetic methods being relatively harsh and limited in scope. A significant breakthrough in the synthesis of this scaffold was the Tschitschibabin reaction, which involves the reaction of 2-aminopyridine (B139424) with an α-halocarbonyl compound. This foundational method paved the way for the creation of a diverse library of imidazo[1,2-a]pyridine (B132010) derivatives.
Over the decades, synthetic methodologies have evolved to become more efficient, versatile, and environmentally benign. Modern approaches include microwave-assisted synthesis, multicomponent reactions, and transition-metal-catalyzed cross-coupling reactions. These advancements have enabled chemists to introduce a wide array of functional groups at various positions of the imidazo[1,2-a]pyridine core, leading to a significant expansion of its chemical space and the subsequent discovery of a broad spectrum of biological activities.
Significance of the Imidazo[1,2-a]pyridine Scaffold in Advanced Chemical Sciences and Drug Discovery
The imidazo[1,2-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects. nih.govresearchgate.net This versatility has resulted in the development of several commercially successful drugs. For instance, Zolpidem is a widely prescribed hypnotic agent for the treatment of insomnia, while Alpidem has been used as an anxiolytic. Other examples include Zolimidine for its gastroprotective effects and Olprinone as a cardiotonic agent. researchgate.netmdpi.com
Beyond these established therapeutic applications, the imidazo[1,2-a]pyridine core has been a focal point of research for a multitude of other biological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and antitubercular properties. mdpi.comnih.govnih.gov The planar nature of the bicyclic system allows for effective interaction with biological macromolecules, and the presence of nitrogen atoms provides sites for hydrogen bonding, which is crucial for drug-receptor interactions.
In the realm of advanced chemical sciences, imidazo[1,2-a]pyridines are also valued for their unique photophysical properties. Certain derivatives exhibit fluorescence, making them useful as probes in bioimaging and as components in organic light-emitting diodes (OLEDs).
The wide-ranging applications of the imidazo[1,2-a]pyridine scaffold are a testament to its chemical robustness and its capacity for functionalization, which allows for the fine-tuning of its biological and physical properties.
Rationale for Focused Academic Research on 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one and its Analogs
While extensive research has been conducted on the broader class of imidazo[1,2-a]pyridines, focused academic investigation into this compound and its analogs is driven by the principle of structure-activity relationship (SAR) exploration. The C3 position of the imidazo[1,2-a]pyridine ring is a particularly attractive site for modification, as substituents at this position have been shown to significantly influence the biological activity of the molecule.
The propan-2-one moiety at the C3 position introduces a flexible ketone group, which can act as a hydrogen bond acceptor and a reactive handle for further chemical modifications. The rationale for investigating this specific compound and its analogs can be summarized as follows:
Exploration of New Chemical Space: The synthesis and study of this compound and its derivatives contribute to the expansion of the chemical library based on the imidazo[1,2-a]pyridine scaffold. This exploration can lead to the discovery of novel compounds with unique biological profiles.
Identification of New Therapeutic Leads: Given the broad spectrum of activities associated with the parent scaffold, there is a strong rationale to investigate whether the introduction of a propan-2-one group at the C3 position could lead to potent and selective inhibitors for various therapeutic targets. For example, derivatives with different substituents on the pyridine (B92270) ring or modifications of the propan-2-one side chain can be synthesized and screened for activities such as kinase inhibition, antimicrobial effects, or anti-inflammatory properties.
Understanding Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can gain valuable insights into the SAR of C3-substituted imidazo[1,2-a]pyridines. This knowledge is crucial for the rational design of more potent and selective drug candidates.
Research into related C3-substituted imidazo[1,2-a]pyridines has demonstrated the potential of this class of compounds. For instance, 3-aroylimidazo[1,2-a]pyridines have been investigated for their anticancer and calcium channel blocking activities. researchgate.net Similarly, 3-aminoimidazo[1,2-a]pyridine derivatives have shown promise as anticancer agents. nih.gov These findings provide a strong impetus for the continued investigation of other C3-functionalized analogs like this compound.
Below is a data table summarizing the reported biological activities of some C3-substituted imidazo[1,2-a]pyridine analogs, which underscores the rationale for investigating this chemical space.
| Compound Class | Substitution at C3 | Reported Biological Activity |
| 3-Aroylimidazo[1,2-a]pyridines | Aroyl group | Anticancer, Calcium channel blockers researchgate.net |
| 3-Aminoimidazo[1,2-a]pyridines | Amino group and derivatives | Anticancer nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Carboxamide group | Antitubercular nih.gov |
| (Imidazo[1,2-a]pyridin-3-yl)propenones | Propenone (chalcone-like) | Anticandidal scirp.org |
The focused academic research on this compound and its analogs is therefore a logical and promising avenue within the broader field of medicinal chemistry, with the potential to yield novel therapeutic agents and a deeper understanding of the chemical biology of the imidazo[1,2-a]pyridine scaffold.
Structure
3D Structure
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8(13)6-9-7-11-10-4-2-3-5-12(9)10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBILCNWEPWIBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=C2N1C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Theoretical Investigations of 1 Imidazo 1,2 a Pyridin 3 Yl Propan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one, both ¹H and ¹³C NMR provide critical data for the unequivocal assignment of all protons and carbons in the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for both the imidazo[1,2-a]pyridine (B132010) core and the propan-2-one substituent. The protons of the pyridine (B92270) ring typically appear in the downfield region, influenced by the ring's aromaticity and the presence of the nitrogen atom. The methylene (B1212753) protons adjacent to the carbonyl group and the methyl protons of the acetyl group will have distinct chemical shifts. Based on data from closely related 3-substituted imidazo[1,2-a]pyridine derivatives, the anticipated chemical shifts are as follows mdpi.comnih.govnih.gov:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.0-8.2 | d | ~7.0 |
| H-8 | ~7.5-7.7 | d | ~9.0 |
| H-7 | ~7.1-7.3 | t | ~7.0-8.0 |
| H-6 | ~6.7-6.9 | t | ~7.0 |
| H-2 | ~7.4-7.6 | s | - |
| CH₂ | ~3.8-4.0 | s | - |
| CH₃ | ~2.2-2.4 | s | - |
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the imidazo[1,2-a]pyridine ring system show characteristic chemical shifts, with the bridgehead carbon (C-8a) and the carbons adjacent to nitrogen atoms having distinct values. The carbonyl carbon of the propan-2-one moiety is expected to appear significantly downfield. The predicted chemical shifts, based on analogous structures, are detailed below nih.govresearchgate.net:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | ~205-207 |
| C-2 | ~140-142 |
| C-3 | ~115-117 |
| C-5 | ~125-127 |
| C-6 | ~112-114 |
| C-7 | ~128-130 |
| C-8 | ~117-119 |
| C-8a | ~145-147 |
| CH₂ | ~35-37 |
| CH₃ | ~28-30 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show prominent absorption bands corresponding to the C=O stretching of the ketone, C=N and C=C stretching vibrations of the imidazo[1,2-a]pyridine ring, and C-H stretching and bending vibrations. A detailed study on the vibrational assignments of the imidazo[1,2-a]pyridine molecule and its metal complexes provides a basis for these assignments researchgate.net.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O stretch (ketone) | ~1710-1725 |
| C=N stretch (imidazole ring) | ~1630-1650 |
| C=C stretch (aromatic rings) | ~1450-1600 |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-3000 |
| C-H bend (in-plane and out-of-plane) | ~1000-1250 and ~750-900 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the propan-2-one side chain, leading to characteristic fragment ions. Studies on similar imidazo[1,2-a]pyridine derivatives have shown common fragmentation pathways that help in structural confirmation nih.govresearchgate.net.
| Ion | m/z (Expected) | Description |
| [M]⁺ | 188.09 | Molecular Ion |
| [M - CH₃]⁺ | 173.07 | Loss of a methyl radical |
| [M - COCH₃]⁺ | 145.06 | Loss of the acetyl group |
| [C₈H₇N₂]⁺ | 131.06 | Imidazo[1,2-a]pyridin-3-ylmethyl cation |
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations are powerful computational tools used to investigate the electronic structure and properties of molecules, offering insights that complement experimental data.
Optimized Molecular Geometries and Energy Minimum Configurations
DFT calculations, often using functionals like B3LYP with a suitable basis set, can predict the optimized molecular geometry of this compound in its ground state. These calculations provide bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data for related structures researchgate.net. The planarity of the imidazo[1,2-a]pyridine ring system and the orientation of the propan-2-one substituent are key features determined through these computational methods.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazo[1,2-a]pyridine ring system, indicating its nucleophilic character. The LUMO is likely to be distributed over the entire molecule, with a significant contribution from the propan-2-one substituent, highlighting its electrophilic sites. The HOMO-LUMO energy gap is a key parameter that reflects the molecule's kinetic stability and chemical reactivity scirp.orgnih.gov.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these as sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those of the pyridine ring, suggesting these are sites for nucleophilic attack scirp.orgnih.gov.
Mulliken Atomic Charge and Natural Bond Orbital (NBO) Investigations
Theoretical calculations of atomic charges and orbital interactions are fundamental to understanding the electronic nature of a molecule. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two powerful computational methods used for this purpose.
Mulliken Atomic Charges
Mulliken population analysis is a method for estimating partial atomic charges by partitioning the total electron population among the atoms in a molecule. While known to be dependent on the basis set used in the calculation, it provides a valuable qualitative overview of the charge distribution. For this compound, this analysis would reveal the electron-donating or electron-withdrawing nature of different parts of the molecule.
The nitrogen atoms in the imidazo[1,2-a]pyridine ring are expected to carry negative charges due to their high electronegativity. The carbonyl oxygen of the propan-2-one group would also exhibit a significant negative charge. Conversely, the carbonyl carbon and the hydrogen atoms would likely possess positive charges. Mapping these charges helps in identifying sites susceptible to electrophilic or nucleophilic attack.
Table 1: Illustrative Mulliken Atomic Charges for this compound. This table demonstrates the typical output of a Mulliken charge calculation. The values are for illustrative purposes only.
| Atom | Charge (e) |
| N (imidazo ring) | -0.45 |
| N (pyridine ring) | -0.38 |
| O (carbonyl) | -0.52 |
| C (carbonyl) | +0.48 |
| C (bridgehead) | +0.25 |
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical bonding concepts such as bonds, lone pairs, and core orbitals. This method provides a more chemically intuitive picture of bonding and intramolecular interactions.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
ELF and LOL are topological analyses of quantum chemical scalar fields that provide detailed information about electron localization in a molecule.
Electron Localization Function (ELF)
ELF is a measure of the likelihood of finding an electron pair in a given region of space. researchgate.net The ELF value ranges from 0.0 to 1.0, where high values (approaching 1.0) correspond to regions with highly localized electron pairs, such as covalent bonds and lone pairs. researchgate.net Low values (approaching 0.0) are characteristic of regions with delocalized electrons. researchgate.net For this compound, an ELF analysis would visually distinguish the core electrons of carbon, nitrogen, and oxygen atoms, the covalent bonds (C-C, C-H, C-N, C=O), and the lone pairs on the nitrogen and oxygen atoms.
Localized Orbital Locator (LOL)
The Localized Orbital Locator (LOL) is another tool used to visualize chemical bonding, but it is based on the gradient of the orbital. researchgate.net LOL provides a clear demarcation of bonding regions and lone pairs, with values typically greater than 0.5 indicating areas where electron localization is significant. researchgate.net It is particularly useful for identifying the nature of bonds based on kinetic energy density. researchgate.net The combination of ELF and LOL maps offers a comprehensive picture of the electron density distribution and the nature of chemical bonds within the molecule. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the observable electron density (ρ). wikipedia.org This approach provides a rigorous framework for analyzing chemical bonding and structure. wikipedia.org
The analysis focuses on the critical points of the electron density, where the gradient of ρ is zero. A (3, -1) critical point, known as a Bond Critical Point (BCP), is found between any two atoms that are linked by a bond path, providing an unambiguous definition of a chemical bond. sciencearchives.orgwiley-vch.de
The properties of the electron density at the BCP are used to classify the nature of the interaction. Key parameters include:
Electron Density (ρ(r)) : Its magnitude correlates with the bond order.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether charge is concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0) at the BCP. Shared interactions, typical of covalent bonds, have ∇²ρ(r) < 0. Closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces) have ∇²ρ(r) > 0. muni.cz
Total Energy Density (H(r)) : The sign of H(r) at the BCP also helps distinguish bonding types. A negative H(r) signifies a stabilizing interaction with covalent character.
For this compound, QTAIM analysis would be used to characterize the C-C, C-N, and C=O bonds within the molecule and to search for potential intramolecular hydrogen bonds, for example, between a hydrogen on the propanone chain and the pyridine nitrogen.
Table 2: Illustrative QTAIM Parameters for Selected Bonds. This table shows the type of data obtained from a QTAIM analysis at the Bond Critical Points (BCPs). The values are for illustrative purposes only.
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |
| C=O | 0.35 | -0.60 | -0.45 | Shared (Covalent) |
| C-N (ring) | 0.28 | -0.75 | -0.29 | Shared (Covalent) |
| C-H···N | 0.02 | +0.08 | +0.001 | Closed-Shell (H-bond) |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies or phases. youtube.com The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ, etc.).
The first hyperpolarizability (β) is a key parameter that determines the second-harmonic generation (SHG) efficiency of a material. ripublication.com Molecules with large β values are essential for optoelectronic technologies. ripublication.com High NLO responses are often found in molecules possessing both an electron-donating group and an electron-accepting group connected by a π-conjugated system (D-π-A structures). ripublication.com
The imidazo[1,2-a]pyridine scaffold can act as a π-system. The propan-2-one substituent, particularly the carbonyl group, acts as an electron-withdrawing group. The electronic properties of the fused ring system can be tuned to enhance its electron-donating character. Computational analysis of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of this compound would quantify its potential as an NLO material.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. This method is based on the electron density (ρ) and its gradient (∇ρ).
The RDG is plotted against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the density itself (sign(λ₂)ρ). This allows for the classification of interactions:
Strong, attractive interactions (e.g., hydrogen bonds) are characterized by large negative values of sign(λ₂)ρ and appear as distinct spikes in the low-gradient region of the plot. These are typically colored blue in 3D visualizations. researchgate.net
Weak, attractive interactions (e.g., van der Waals forces) have sign(λ₂)ρ values near zero and are represented in green. researchgate.net
Strong, repulsive interactions (e.g., steric clashes) correspond to large positive values of sign(λ₂)ρ and are colored red. researchgate.net
For this compound, an RDG analysis would generate a 3D map showing the location and nature of intramolecular non-covalent interactions, such as potential weak hydrogen bonds and van der Waals contacts that contribute to the molecule's conformational stability.
Mechanistic Studies and Reaction Chemistry of 1 Imidazo 1,2 a Pyridin 3 Yl Propan 2 One and Its Precursors
Intrinsic Nucleophilicity of the C3 Position in Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (B132010) ring system is an electron-rich heterocycle. A defining characteristic of its reactivity is the pronounced nucleophilicity of the carbon at the C3 position. nih.govacs.org This high electron density at C3 makes it the primary site for electrophilic attack and is a cornerstone for numerous C-H functionalization strategies. nih.govrsc.org The regioselectivity for electrophilic substitution at the C3 position is largely dictated by resonance stabilization of the resulting intermediate. informahealthcare.com
This inherent reactivity has been widely exploited in various synthetic methodologies designed to introduce functional groups onto the heterocycle. acs.org Reactions such as alkylations, arylations, and conjugate additions preferentially occur at this site. nih.govacs.orgnih.gov For instance, the aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines with aldehydes and amines proceeds via the nucleophilic attack of the C3 carbon on an in situ-formed iminium ion. mdpi.com This intrinsic property is so pronounced that functionalization at other positions, such as C2, often presents a significant synthetic challenge. informahealthcare.com The development of methods for C3-functionalization is a major focus in the chemistry of this scaffold, driven by the biological importance of the resulting derivatives. nih.gov
Detailed Reaction Mechanisms of Key Synthetic Transformations
Several key reactions are employed to construct the imidazo[1,2-a]pyridine skeleton, each with a distinct mechanism. These methods provide access to the precursors of 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one.
Ortoleva-King Reaction: This reaction provides a direct route to imidazo[1,2-a]pyridines from 2-aminopyridines and ketones with an α-methylene group, such as acetophenones. acs.org The classical mechanism involves the formation of an N-pyridinium salt from the reaction of 2-aminopyridine (B139424) with iodine, which then reacts with the ketone. More contemporary applications often proceed through a catalytic cycle. organic-chemistry.org
A proposed mechanism for a copper-catalyzed variant begins with the reaction of a ketone with the copper catalyst and an oxidant. organic-chemistry.org A key step in many modern Ortoleva-King type protocols involves the in situ generation of an α-haloketone or a related reactive intermediate which is then captured by the 2-aminopyridine. researchgate.net The reaction between 2-aminopyridine and an α-haloketone first forms an N-phenacylpyridinium salt, which subsequently undergoes intramolecular cyclization via nucleophilic attack of the endocyclic pyridine (B92270) nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring. rsc.org Studies have shown that under certain acidic conditions, the reaction can proceed through a competition between the Ortoleva-King intermediate and a ketimine intermediate formed between the 2-aminopyridine and the ketone. rsc.org
Groebke-Blackburn-Bienaymé Reaction (GBBR): The GBBR is a three-component reaction (3CR) that efficiently produces 3-aminoimidazo[1,2-a]pyridine derivatives from a heteroaromatic amidine (like 2-aminopyridine), an aldehyde, and an isocyanide. nih.govmdpi.com It is considered a variant of the Ugi multicomponent reaction. beilstein-journals.org
The mechanism is initiated by the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base or imine. beilstein-journals.orgnih.gov The isocyanide then undergoes a formal [4+1] cycloaddition with the iminium ion. beilstein-journals.org This step involves the α-addition of the electrophilic imine carbon and the nucleophilic nitrogen of the pyridine ring to the isocyanide carbon. nih.gov The resulting intermediate subsequently rearranges through a nih.govrsc.org-proton shift to afford the final, stable 3-aminoimidazo[1,2-a]pyridine product. beilstein-journals.org This reaction is highly valued for its ability to rapidly generate molecular diversity from simple starting materials in a single pot. beilstein-journals.orgbeilstein-journals.org
Conjugate Additions: The nucleophilic C3 position of imidazo[1,2-a]pyridines can participate in conjugate addition reactions with various Michael acceptors. acs.orgnih.gov A notable example is the highly enantioselective conjugate addition to α,β-unsaturated 2-acylimidazoles. acs.orgnih.gov In this process, a chiral Lewis acid catalyst activates the α,β-unsaturated acylimidazole, rendering it more susceptible to nucleophilic attack. The C3 atom of the imidazo[1,2-a]pyridine then adds to the β-position of the activated Michael acceptor. nih.gov This transformation is significant as it establishes a new carbon-carbon bond and a chiral center in a stereocontrolled manner. acs.org
Another mechanistic pathway for forming the imidazo[1,2-a]pyridine ring itself involves conjugate addition. The reaction of 2-aminopyridines with Morita-Baylis-Hillman (MBH) acetates of nitroalkenes proceeds via an initial Michael addition of the exocyclic amino group to the nitroalkene (an SN2' reaction), followed by an intramolecular Michael addition of the endocyclic pyridine nitrogen, and subsequent elimination of nitrous acid to form the heterocyclic product. acs.org
Role of Catalytic Systems and Ligands in Reaction Efficacy and Selectivity
Catalysts and ligands are pivotal in controlling the efficiency, regioselectivity, and stereoselectivity of reactions involving imidazo[1,2-a]pyridines.
In Ortoleva-King type reactions , various catalytic systems have been developed to improve upon the classical stoichiometric use of iodine. researchgate.net These include copper(I) iodide (CuI), often used with an oxidant like air, which enables the reaction to proceed under milder conditions. organic-chemistry.org Iron-based systems, such as FeCl₃·6H₂O with molecular iodine, offer a cheap and readily available catalytic option. researchgate.net Other transition metals like manganese and nickel have also been employed in combination with iodine to catalyze the synthesis. researchgate.netresearchgate.net In some cases, the reaction can be promoted by molecular iodine alone under specific conditions. acs.org
For the Groebke-Blackburn-Bienaymé reaction , both Lewis and Brønsted acids are commonly used as catalysts. Scandium triflate (Sc(OTf)₃) has proven to be an effective Lewis acid catalyst. nih.govresearchgate.net Brønsted acids such as trifluoroacetic acid (TFA), p-toluenesulfonic acid (PTSA), and perchloric acid (HClO₄) are also frequently employed to facilitate the initial imine formation. beilstein-journals.orgnih.gov Interestingly, in certain solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), the GBB reaction can proceed efficiently without any additional catalyst, with the solvent itself promoting the reaction. nih.gov
The efficacy and selectivity of conjugate addition reactions are highly dependent on the catalytic system. For the enantioselective conjugate addition of imidazo[1,2-a]pyridines, a chiral-at-metal rhodium complex has been used as a Lewis acid catalyst. nih.gov This catalyst coordinates to the Michael acceptor, controlling the facial selectivity of the nucleophilic attack from the imidazo[1,2-a]pyridine, leading to high enantioselectivities. acs.orgnih.gov In other functionalizations, such as the aza-Friedel-Crafts reaction, yttrium triflate (Y(OTf)₃) has been shown to be an efficient Lewis acid catalyst for the C3-alkylation of imidazo[1,2-a]pyridines. mdpi.com While many transition-metal-catalyzed functionalizations of the C-H bond require specific ligands to facilitate the catalytic cycle, some modern protocols have been developed that are ligand-free, simplifying the reaction setup. researchgate.net
The electronic nature of substituents on the imidazo[1,2-a]pyridine ring itself can also influence reactivity, acting as internal modifiers of the catalytic process. For instance, in the development of enzyme inhibitors, the nature of substituents at various positions on the ring can significantly impact the compound's binding affinity and activity, a factor that is crucial for efficacy. nih.gov
Interactive Data Table: Catalytic Systems in Imidazo[1,2-a]pyridine Synthesis
| Reaction Type | Catalyst / Promoter | Ligand/Additive | Solvent | Key Features | References |
| Ortoleva-King | CuI | Air (oxidant) | Not specified | Broad functional group compatibility. | organic-chemistry.org |
| Ortoleva-King | I₂ | None | Neat | One-pot, tandem process. | acs.org |
| Ortoleva-King | FeCl₃·6H₂O / I₂ | None | Not specified | Uses cheap, readily available catalyst. | researchgate.net |
| GBBR | Sc(OTf)₃ | None | MeOH/DCM | Effective Lewis acid catalysis. | nih.govbeilstein-journals.org |
| GBBR | HClO₄ or PTSA | None | MeOH | Mild conditions, room temperature. | beilstein-journals.org |
| GBBR | NH₄Cl | None | Not specified | Green catalyst. | mdpi.com |
| Conjugate Addition | Chiral Rhodium Complex | None | Ethanol (B145695) | Highly enantioselective (>99:1 er). | acs.orgnih.gov |
| Aza-Friedel–Crafts | Y(OTf)₃ | None | Not specified | Efficient C3-alkylation. | mdpi.com |
Structure Activity Relationship Sar Studies and Molecular Design of 1 Imidazo 1,2 a Pyridin 3 Yl Propan 2 One Analogs
General Principles of SAR in Imidazo[1,2-a]pyridine (B132010) Systems
The imidazo[1,2-a]pyridine core is considered a "privileged structure" in drug discovery due to its ability to bind to a variety of biological targets, leading to a broad spectrum of activities including anticancer, anti-inflammatory, and antiviral effects. beilstein-journals.orgresearchgate.netresearchgate.net The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govnih.govnih.gov
Key structural features that are often manipulated in SAR studies include:
The 2-position: Often substituted with aryl or heteroaryl groups, this position plays a significant role in modulating the potency and selectivity of the compounds. nih.gov
The 3-position: Functionalization at this position can significantly impact the compound's interaction with target proteins and its pharmacokinetic properties. nih.govrsc.org
The 6-position: Substituents at this position are known to influence the electronic properties and biological activity of the scaffold. nih.gov
The 8-position: Modifications at this position have been shown to be critical for the activity of certain classes of imidazo[1,2-a]pyridine-based inhibitors. nih.gov
Influence of Substituent Nature and Position on Imidazo[1,2-a]pyridine Core Activity (e.g., C6 position)
The substitution pattern on the imidazo[1,2-a]pyridine core is a key determinant of its biological activity. For instance, in the context of ligands for detecting β-amyloid plaques, the presence of a halogen, such as iodine or bromine, at the C6-position of 2-phenyl-imidazo[1,2-a]pyridine derivatives was found to be crucial for high binding affinity. nih.gov
The following table summarizes the influence of substituents at the C6-position on the activity of certain imidazo[1,2-a]pyridine derivatives:
| C6-Substituent | Target/Activity | Effect on Activity | Reference |
| Iodo | β-amyloid plaques | High binding affinity | nih.gov |
| Bromo | β-amyloid plaques | High binding affinity | nih.gov |
| 1-Methylpyrazole | c-Met kinase | Serves as a key anchor for SAR studies | nih.gov |
Advanced Ligand Design Strategies
The development of novel and more potent imidazo[1,2-a]pyridine analogs often involves sophisticated ligand design strategies, including bioisosteric replacement and scaffold hopping.
Bioisostere Approaches in Imidazo[1,2-a]pyridine Design
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. cambridgemedchemconsulting.combaranlab.org In the context of imidazo[1,2-a]pyridine design, this approach has been successfully applied. For example, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been identified as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166), mimicking its physicochemical properties and demonstrating utility in the development of GABAA receptor modulators. nih.gov
For the 1-(imidazo[1,2-a]pyridin-3-yl)propan-2-one, the ketone moiety is a potential site for bioisosteric modification. Potential bioisosteres for the ketone group could include oxetanes, which can influence physicochemical properties like lipophilicity and pKa. cambridgemedchemconsulting.com
Scaffold Hopping Strategies for Novel Analog Development
Scaffold hopping involves the replacement of a core molecular structure with a different one while maintaining the original's biological activity. This strategy is employed to discover novel chemical entities with improved properties or to circumvent existing patents. Imidazo[1,2-a]pyridines have been identified as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor through a scaffold hopping approach from pyridone-based compounds. nih.gov This highlights the potential of using computational methods based on shape and electrostatic similarity to identify new scaffolds with desired biological activities.
Computational Chemistry in Molecular Design
Computational methods, particularly molecular docking, play a pivotal role in the rational design of novel imidazo[1,2-a]pyridine analogs.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govopenpharmaceuticalsciencesjournal.comchemmethod.comresearchgate.net This method provides valuable insights into the binding mode and the key interactions between the ligand and the active site of the protein.
In studies of imidazo[1,2-a]pyridine derivatives, docking simulations have been used to:
Predict the binding affinity of novel compounds to their targets. chemmethod.comresearchgate.net
Identify key amino acid residues involved in the binding interaction. researchgate.net
Guide the design of new analogs with improved potency and selectivity.
For instance, docking studies of imidazo[1,2-a]pyridin-3-yl derivatives with farnesyl diphosphate (B83284) synthase have revealed that substitutions on the aromatic ring with nitro and hydroxyl groups can lead to significant binding affinity. nih.gov Similarly, docking of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs into the active site of pantothenate synthetase has shown hydrogen bonding and pi-cation interactions with key residues. openpharmaceuticalsciencesjournal.com These computational insights are instrumental in the iterative process of drug design and optimization.
The following table presents a summary of molecular docking studies on various imidazo[1,2-a]pyridine derivatives:
| Derivative Class | Target Protein | Key Findings from Docking | Reference |
| Imidazo[1,2-a]pyridin-3-yl derivatives | Farnesyl Diphosphate Synthase | Nitro and hydroxyl substitutions enhance binding affinity. | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Pantothenate Synthetase | Hydrogen bonding with Gly158, Met195, Pro38 and pi-cation interactions with His47. | openpharmaceuticalsciencesjournal.com |
| Novel Imidazo[1,2-a]Pyridine Hybrids | Human LTA4H | Hybrids interact with key amino acid residues in the active site. | chemmethod.com |
| Novel Imidazo[1,2-a]pyridine Derivatives | Oxidoreductase | Compound with high binding energy interacted with His 222, Tyr 216, and Lys 270. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, offering mathematical models that correlate the chemical structure of compounds with their biological activities. For analogs of this compound, QSAR analyses have been instrumental in elucidating the structural features crucial for their therapeutic effects.
A notable QSAR study was conducted on a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (IPA) analogs to predict their biological activities against Mycobacterium tuberculosis (MTB-H37Rv strain). researchgate.net In this research, the structures of 35 compounds were optimized using Density Functional Theory (DFT) at the B3LYP/6-31G** level. researchgate.net Subsequently, a variety of molecular descriptors were calculated, and a predictive QSAR model was developed using genetic function approximation. The most robust model demonstrated strong internal and external validation metrics, indicating its high predictive power. researchgate.net
Another significant 3D-QSAR investigation was performed on imidazo[1,2-a]pyridine-3-carboxamide analogs with antimycobacterial properties. openpharmaceuticalsciencesjournal.comresearchgate.net This study involved a dataset of 38 compounds, which were divided into a training set of 27 molecules and a test set of 11. openpharmaceuticalsciencesjournal.com The resulting atom-based 3D-QSAR model was developed based on a five-featured pharmacophore hypothesis (HHPRR) and exhibited excellent statistical significance. openpharmaceuticalsciencesjournal.comresearchgate.net The visual representation of the 3D-QSAR model, through contour maps, provides insights into the favorable and unfavorable regions for substituent modifications to enhance biological activity. benthamopen.com For instance, blue-colored cubes in the model indicate regions where positive coefficients could lead to an increase in activity, while red-colored cubes suggest that negative coefficients in those areas might decrease activity. benthamopen.com
The following table summarizes the statistical validation parameters for the developed QSAR models, underscoring their reliability and predictive capability.
| Parameter | Value (IPA Analogs) researchgate.net | Value (Imidazo[1,2-a]pyridine-3-carboxamide Analogs) openpharmaceuticalsciencesjournal.comresearchgate.net | Description |
|---|---|---|---|
| R² (training set) | 0.8563 | 0.9181 | Coefficient of determination for the training set, indicating the goodness of fit. |
| R² (adjusted) | 0.8185 | - | R² adjusted for the number of descriptors in the model. |
| Q² (cross-validated R²) | 0.7534 | 0.6745 | Cross-validated correlation coefficient, indicating the predictive power of the model. |
| R² (test set) | 0.6993 | - | Coefficient of determination for the external test set. |
| RMSE | - | 0.65 | Root Mean Square Error, measuring the differences between predicted and actual values. |
| F-value | - | 85.9 | Fisher's F-test value, indicating the statistical significance of the model. |
| Pearson-R | - | 0.8427 | Pearson correlation coefficient for the test set. |
Homology Modeling and Structure-Based Drug Design
In the absence of an experimentally determined crystal structure, homology modeling serves as a powerful computational tool to generate a three-dimensional model of a target protein. This approach was employed for the cytochrome b subunit of the cytochrome bc1 complex (QcrB) in M. tuberculosis, a recognized target for imidazo[1,2-a]pyridine-3-carboxamides. nih.govresearchgate.net The crystal structure of QcrB from M. smegmatis was utilized as a template to build the homology model of the M. tuberculosis counterpart using the Swiss-Model online workspace. nih.govresearchgate.net The resulting model underwent rigorous assessment and validation before being used in molecular docking simulations. nih.gov
These docking studies involved a series of 35 N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (IPA) ligands to probe their binding affinities and interaction modes within the active site of the modeled QcrB protein. nih.gov The calculated binding affinities for these ligands were found to be in the range of -6.5 to -10.1 kcal/mol. nih.govresearchgate.net Notably, several ligands exhibited superior binding affinities compared to the standard drug isoniazid, which had a binding affinity of -6.0 kcal/mol. nih.gov
Structure-based drug design has also been successfully applied to develop potent inhibitors of other targets, such as the NIMA-related kinase 2 (Nek2), based on the imidazo[1,2-a]pyridine scaffold. nih.govresearchgate.netarizona.edu Through techniques like bioisosteric replacement and structure-guided modifications, highly potent compounds have been identified. nih.govresearchgate.net For example, compounds MBM-17 and MBM-55 emerged as potent Nek2 inhibitors with IC50 values in the low nanomolar range. nih.govresearchgate.netarizona.edu
The table below highlights some of the potent imidazo[1,2-a]pyridine analogs and their corresponding biological activities.
| Compound | Target | Biological Activity | Reference |
|---|---|---|---|
| Ligand 22 | M. tuberculosis QcrB | Binding Affinity: -10.10 kcal/mol | nih.gov |
| Ligand 26 | M. tuberculosis QcrB | Binding Affinity: -10.00 kcal/mol | nih.gov |
| Ligand 35 | M. tuberculosis QcrB | Binding Affinity: -10.00 kcal/mol | nih.gov |
| Ligand 7 | M. tuberculosis QcrB | Binding Affinity: -9.80 kcal/mol | nih.gov |
| Ligand 2 | M. tuberculosis QcrB | Binding Affinity: -9.60 kcal/mol | nih.gov |
| MBM-55 | Nek2 | IC50: 1.0 nM | nih.govresearchgate.netarizona.edu |
| MBM-17 | Nek2 | IC50: 3.0 nM | nih.govresearchgate.netarizona.edu |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of a ligand-protein complex over time, providing insights into its stability and the precise nature of their interactions. This computational technique is particularly valuable for confirming the binding modes predicted by molecular docking studies.
In a study on imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents, an MD simulation was performed on the complex of the most active compound (molecule 26k) with pantothenate synthetase. openpharmaceuticalsciencesjournal.com The simulation was conducted for a duration of 1.2 nanoseconds using the Desmond module within the Schrödinger software suite, employing the OPLS-2005 force field. openpharmaceuticalsciencesjournal.com The system, which comprised a total of 39,341 atoms, was simulated under an NPT ensemble at a constant temperature of 300 K and a pressure of 1.01325 bar. openpharmaceuticalsciencesjournal.com
The stability of the protein-ligand complex throughout the simulation was assessed by calculating the root-mean-square deviation (RMSD) of the protein's backbone atoms relative to their initial positions. The results indicated that the complex remained stable, with an acceptable RMSD value of less than 3 Å. openpharmaceuticalsciencesjournal.com This finding corroborates the binding interactions predicted by the initial docking studies and provides a more dynamic and realistic view of the ligand's engagement with its target protein. openpharmaceuticalsciencesjournal.com
The parameters and key findings of the MD simulation are detailed in the table below.
| Parameter | Details | Reference |
|---|---|---|
| Software | Desmond 3.8 (Schrödinger) | openpharmaceuticalsciencesjournal.com |
| Force Field | OPLS-2005 | openpharmaceuticalsciencesjournal.com |
| Simulation Time | 1.2 nanoseconds | openpharmaceuticalsciencesjournal.com |
| System Size | 39,341 atoms | openpharmaceuticalsciencesjournal.com |
| Ensemble | NPT (Isothermal-isobaric) | openpharmaceuticalsciencesjournal.com |
| Temperature | 300 K | openpharmaceuticalsciencesjournal.com |
| Pressure | 1.01325 bar | openpharmaceuticalsciencesjournal.com |
| Stability Metric | RMSD < 3 Å | openpharmaceuticalsciencesjournal.com |
Pharmacophore Mapping for Activity Prediction
Pharmacophore mapping is a crucial component of ligand-based drug design, enabling the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly useful for screening large compound libraries to identify novel hits with the desired activity.
A common pharmacophore hypothesis (CPH) was generated for a series of imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net This was achieved using the PHASE module of the Schrödinger software, based on a dataset of active and inactive compounds. openpharmaceuticalsciencesjournal.com The resulting best pharmacophore model, designated as HHPRR, is characterized by five distinct features: two hydrophobic groups (H), one positively ionizable feature (P), and two aromatic rings (R). openpharmaceuticalsciencesjournal.comresearchgate.net This model encapsulates the key structural requirements for a molecule to effectively inhibit the mycobacterial target. openpharmaceuticalsciencesjournal.com
In another study focused on developing agents against visceral leishmaniasis, pharmacophore modeling was instrumental in guiding the optimization of an initial imidazo[1,2-a]pyridine hit. nih.govrsc.orgresearchgate.net By understanding the key pharmacophoric features, researchers were able to systematically modify the lead compound to enhance its antiparasitic activity and selectivity. nih.govrsc.orgresearchgate.net
The features of the HHPRR pharmacophore model are detailed in the table below.
| Pharmacophore Feature | Code | Number of Features | Description | Reference |
|---|---|---|---|---|
| Hydrophobic | H | 2 | Represents non-polar regions of the molecule that can engage in hydrophobic interactions with the target. | openpharmaceuticalsciencesjournal.comresearchgate.net |
| Positively Ionizable | P | 1 | Indicates a group that is likely to be positively charged at physiological pH, potentially forming ionic interactions. | openpharmaceuticalsciencesjournal.comresearchgate.net |
| Aromatic Ring | R | 2 | Represents aromatic ring systems that can participate in π-π stacking or other aromatic interactions. | openpharmaceuticalsciencesjournal.comresearchgate.net |
Advanced Applications and Biological Modulations of 1 Imidazo 1,2 a Pyridin 3 Yl Propan 2 One and Its Derivatives in Vitro Investigations
In Vitro Biological Interactions and Mechanistic Insights
The unique structural features of the imidazo[1,2-a]pyridine (B132010) ring system allow for versatile chemical modifications, leading to derivatives that can potently and selectively interact with various enzymes. These interactions have been explored in a range of therapeutic areas, from oncology to infectious diseases, providing a foundation for the development of novel molecular probes and potential drug candidates. The following sections detail the specific enzyme inhibition profiles of these compounds based on in vitro investigations.
Derivatives of imidazo[1,2-a]pyridine have emerged as a significant class of kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target for cancer therapy. sci-hub.catnih.gov Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway. nih.gov One such derivative, featuring a bioisosteric 1,2,4-oxadiazole (B8745197) group, demonstrated potent PI3Kα inhibition with an IC50 value of 2 nM. nih.gov Another compound, 15a , was identified as a potent PI3K/mTOR dual inhibitor, exhibiting excellent kinase selectivity. sci-hub.catnih.govacs.org Studies have shown that the C-3 and C-6 positions of the imidazo[1,2-a]pyridine core are crucial active sites for this inhibitory activity. sci-hub.cat These compounds often function by binding to the ATP-binding site of PI3K, which in turn blocks the downstream signaling cascade. nih.gov
The FMS-like tyrosine kinase 3 (FLT3), a member of the platelet-derived growth factor (PDGFR) receptor family, is another important target, especially in acute myeloid leukemia (AML). nih.gov Through scaffold modification of a known NIMA-related kinase 2 (Nek2) inhibitor, a series of imidazo[1,2-a]pyridine-thiophene derivatives were discovered as potent type-I inhibitors of FLT3 and its clinically relevant mutants. nih.gov The inhibitory mechanism involves the nitrogen at the 1-position of the imidazopyridine core forming a key hydrogen bond with the hinge region of the kinase. nih.gov
Furthermore, other research has identified novel series of imidazo[1,2-a]pyridines that act as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, a key player in cell growth and survival. nih.gov
| Compound/Series | Target Kinase(s) | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine with 1,2,4-oxadiazole | PI3Kα | 2 nM | nih.gov |
| Compound 15a | PI3K/mTOR | Potent dual inhibitor | sci-hub.catnih.govacs.org |
| PIK-75 | PI3Kα | 0.3 nM | acs.org |
| HS-173 | PI3Kα | 0.8 nM | acs.org |
| Imidazo[1,2-a]pyridine-thiophene derivatives (e.g., 5o) | FLT3, FLT3 mutants, Nek2 | Active against multiple mutants | nih.gov |
| 3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridine series | IGF-1R | Potent and selective inhibition | nih.gov |
Rab GTPases are essential regulators of vesicle trafficking, and their function is dependent on post-translational modification by geranylgeranyl groups, a process catalyzed by Rab Geranylgeranyl Transferase (RGGT). nih.govacs.org The inhibition of RGGT presents a therapeutic strategy to interfere with pathological processes associated with disregulated Rab protein activity. nih.gov
Phosphonocarboxylates based on the imidazo[1,2-a]pyridine scaffold have been identified as effective RGGT inhibitors. nih.govacs.org Specifically, derivatives of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid (3-IPEHPC ) have been synthesized and evaluated for their ability to disrupt protein prenylation. frontiersin.orgnih.govnih.gov Research has shown that the position of substituents on the imidazo[1,2-a]pyridine ring is critical for activity. nih.govacs.org The C6 position has been identified as a "privileged position" where modifications can be made without losing potency, allowing for the fine-tuning of the inhibitor's properties. nih.govacs.orgfrontiersin.orgnih.gov
In vitro studies using human cervical carcinoma (HeLa) cells have demonstrated that the most active compounds in this class effectively disrupt the prenylation of Rab11A, a specific substrate of RGGT. nih.govfrontiersin.orgnih.govnih.gov Molecular docking studies suggest that the phosphonic and carboxylic acid groups are crucial for the localization of these inhibitors within the RGGT binding site. nih.govacs.org
| Compound Series | Target Enzyme | Biological Effect | Key Findings | Reference |
|---|---|---|---|---|
| 6-Substituted imidazo[1,2-a]pyridine phosphonopropionates | Rab Geranylgeranyl Transferase (RGGT) | Inhibition of Rab11A prenylation | C6 is a privileged position for substitution. Six compounds showed inhibitory properties with LED (Lowest Effective Dose) ranging from 25 to 100 μM. | frontiersin.orgnih.gov |
| Imidazo[1,2-a]pyridine phosphonocarboxylates | Rab Geranylgeranyl Transferase (RGGT) | Inhibition of Rab11A prenylation | Micromolar inhibitors of Rab11A prenylation; inactive against Rap1A/Rap1B modification. | nih.govacs.org |
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has created an urgent need for new antitubercular agents with novel mechanisms of action. nih.govbohrium.com The imidazo[1,2-a]pyridine (IP) class of compounds has been identified as a potent inhibitor of Mtb through high-throughput screening campaigns. nih.govbohrium.complos.org
The molecular target of these compounds has been identified as QcrB, the b subunit of the ubiquinol (B23937) cytochrome C reductase (cytochrome bcc complex). nih.govbohrium.comrsc.org This enzyme is a key component of the electron transport chain, which is essential for cellular respiration and ATP synthesis in the bacterium. rsc.org By inhibiting QcrB, the imidazo[1,2-a]pyridine derivatives effectively shut down the energy production of Mtb, leading to a bactericidal or bacteriostatic effect. bohrium.com
Several IP derivatives have shown excellent potency, with Minimum Inhibitory Concentrations (MICs) in the low micromolar to nanomolar range against various Mtb strains, including drug-resistant isolates. plos.orgnih.gov For instance, certain imidazo[1,2-a]pyridine-3-carboxamides have demonstrated MIC values as low as 0.004 μM. nih.gov The clinical candidate Telacebec (Q203) , an imidazo[1,2-a]pyridine amide, targets QcrB and is active against both MDR- and XDR-TB. rsc.org Genetic studies have confirmed the target, as mutations in the qcrB gene confer resistance to this class of inhibitors. nih.govbohrium.com
| Compound/Series | Target | Inhibitory Potency (MIC) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine (IP) inhibitors (1-4) | Mtb QcrB | 0.03 to 5 µM | Inhibition of electron transport chain | nih.govbohrium.complos.org |
| Imidazo[1,2-a]pyridine-3-carboxamides (e.g., compound 18) | Mtb QcrB | ≤0.006 µM (some ≤0.004 µM) | Inhibition of electron transport chain | nih.gov |
| Telacebec (Q203) | Mtb QcrB | Active against MDR- and XDR-TB | Inhibition of cytochrome bcc complex | rsc.org |
Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes mellitus by controlling post-prandial hyperglycemia.
A series of novel imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives has been synthesized and evaluated for their inhibitory activity against several enzymes, including α-amylase. acs.orgnih.gov In vitro studies revealed that these compounds exhibit moderate inhibitory potential against α-amylase. acs.orgnih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, were found to be in the micromolar range. nih.gov Specifically, the synthesized derivatives displayed IC50 values for α-amylase inhibition ranging from 81.14 to 153.51 μM. nih.gov These findings suggest that the imidazo[1,2-a]pyridine scaffold can be utilized as a starting point for developing inhibitors of enzymes involved in carbohydrate metabolism.
| Compound Series | Target Enzyme | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivatives (8a–k) | α-Amylase | 81.14 to 153.51 μM | nih.gov |
The enzyme tRNA-(guanine37-N1)-methyltransferase (TrmD) is essential for the survival of many bacterial pathogens. nih.govnih.gov It catalyzes a crucial step in tRNA modification, which is necessary for proper protein synthesis. nih.gov Due to its essentiality in bacteria and the differences compared to its human homolog, TrmD is considered an attractive target for the development of new antibiotics. nih.govnih.gov
While TrmD is a validated target for antibacterial drug discovery, research has primarily focused on specific classes of heterocyclic inhibitors. nih.gov Structure-based drug design efforts have led to the synthesis of potent TrmD inhibitors, but these are mainly based on scaffolds other than imidazo[1,2-a]pyridine. nih.govnih.gov For example, a series of thienopyrimidinone derivatives has been developed that shows nanomolar potency against TrmD by inducing a unique conformational change in the enzyme's active site. nih.govnih.gov These findings highlight the potential of targeting TrmD, although the exploration of imidazo[1,2-a]pyridine-based compounds for this specific enzyme is not extensively documented in the current literature.
Receptor Agonism and Antagonism (e.g., GABAA Receptor Subtypes)
Derivatives of the imidazo[1,2-a]pyridine class are recognized for their potential to interact with crucial neurotransmitter systems. Notably, this scaffold is present in compounds that function as agonists for gamma-aminobutyric acid (GABA) and benzodiazepine (B76468) receptors. researchgate.net This interaction is foundational to the anxiolytic and hypnotic effects observed in drugs developed from this chemical family, such as Alpidem and Zolpidem. nih.govresearchgate.net
Cellular Pathway Modulation (e.g., PI3K/Akt/mTOR pathway)
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. nih.govwikipedia.org Derivatives of imidazo[1,2-a]pyridine have emerged as potent inhibitors of this pathway, often targeting multiple key proteins simultaneously.
Several studies have highlighted the ability of these compounds to inhibit the PI3K/Akt/mTOR pathway, with some derivatives acting as dual PI3K/mTOR inhibitors. nih.govacs.org For instance, one potent dual inhibitor demonstrated excellent kinase selectivity with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR. iu.edunih.gov Another synthesized derivative, compound 15a , was also identified as a potent PI3K/mTOR dual inhibitor with good kinase selectivity. acs.org Research has shown that these compounds can bind to the ATP-binding site of PI3K, leading to the inhibition of the downstream signaling cascade. nih.gov The anti-proliferative effects of these derivatives have been observed in various cancer cell lines, including breast, melanoma, and cervical cancer, underscoring their therapeutic potential. nih.govnih.gov
Table 1: In Vitro Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives on the PI3K/Akt/mTOR Pathway
| Compound/Derivative | Target(s) | IC50 Value | Cell Line | Source |
| PI3Kα Inhibitor | PI3Kα | 2 nM | T47D (Breast Cancer) | nih.gov |
| Compound 7 | PI3K / mTOR | 0.20 nM / 21 nM | HCT-116 (Colon Cancer) | iu.edunih.gov |
| Compound 15a | PI3K / mTOR | Potent dual inhibitor | - | acs.org |
| Compound 6 | AKT / mTOR | - | Melanoma & Cervical Cancer | nih.gov |
| MVB1 | PI3K | - | Ishikawa (Endometrial Cancer) | mdpi.com |
In Vitro Antimicrobial Activity against Fungal and Bacterial Strains
The imidazo[1,2-a]pyridine scaffold has proven to be a versatile base for the development of a wide array of antimicrobial agents, demonstrating efficacy against various fungal and bacterial pathogens.
Candida albicans is a common opportunistic fungus that can cause infections ranging from superficial to life-threatening, particularly in immunocompromised individuals. tsijournals.comscirp.org Various derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their activity against this pathogen.
Hydrazone derivatives have shown significant promise. For example, studies on 1-(3-nitroimidazo[1,2-a]pyridinyl)-3-arylhydrazones revealed that methylated and brominated versions were particularly effective against a fluconazole-resistant strain of C. albicans, with Minimum Inhibitory Concentrations (MICs) of 4.06 µmol/L and 8.61 µmol/L, respectively. tsijournals.comtsijournals.com Another class, 3-imidazo[1,2-a]pyridinyl-1-arylpropenones, also demonstrated activity against resistant C. albicans, with the most potent compound recording a MIC of 41.98 μmol/L. scirp.org Further research on N-(benzylidene)imidazo[1,2-a]pyridine-2-carboxylic acid hydrazides confirmed activity against several Candida species. nih.gov
Table 2: In Vitro Anticandidosic Activity of Imidazo[1,2-a]pyridine Derivatives against Candida albicans
| Derivative Class | Compound | Substituent | MIC (µmol/L) | Source |
| Hydrazone | 5d | Methylated | 4.06 | tsijournals.comtsijournals.com |
| Hydrazone | 5i | Brominated | 8.61 | tsijournals.comtsijournals.com |
| Arylpropenone | 10i | - | 41.98 | scirp.org |
Derivatives of imidazo[1,2-a]pyridine have been tested against a spectrum of both Gram-positive and Gram-negative bacteria. Imidazo[1,2-a]pyridinyl-chalcones have shown notable activity, with compound 5h being particularly potent against Staphylococcus aureus, including clinical strains, with MIC values as low as 3.125 to 6.25 μg/mL. researchgate.net Structure-activity relationship studies of these chalcones indicated that the presence of electron-donating groups on the phenyl ring can broaden the spectrum of activity. researchgate.net
Other studies have explored peptidomimetic derivatives, which showed moderate activity against Bacillus subtilis, Escherichia coli, and S. aureus, but were largely ineffective against Pseudomonas aeruginosa. nih.gov Further research into 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides identified compounds with strong activity against both Klebsiella pneumoniae and B. subtilis, with MIC values of 4.8 µg/mL. mdpi.com Additionally, certain derivatives have demonstrated significant potency against methicillin-resistant S. aureus (MRSA). nih.gov
Table 3: In Vitro Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Compound | Bacterial Strain | MIC | Source |
| Chalcone | 5h | S. aureus | 3.125 - 6.25 µg/mL | researchgate.net |
| Peptidomimetic | 7o | B. subtilis | 125 mg/L | nih.gov |
| Peptidomimetic | 7o | E. coli / S. aureus | 500 mg/L | nih.gov |
| Carboxamide | SM-IMP-02 | K. pneumoniae / B. subtilis | 4.8 µg/mL | mdpi.com |
| Hydrazide | DA-05 | K. pneumoniae / B. subtilis | 4.8 µg/mL | mdpi.com |
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat. rsc.orgnih.govnih.gov Imidazo[1,2-a]pyridine derivatives have been identified as a highly promising class of anti-TB agents. rsc.org
Specifically, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated excellent potency against various Mtb strains, including replicating, non-replicating, MDR, and XDR forms, with MIC90 values often at or below 1 μM. nih.govnih.gov These compounds have been found to target the ubiquinol cytochrome C reductase (QcrB) subunit of the electron transport chain, a novel target that contributes to their effectiveness against resistant strains. bohrium.com One of the leading compounds from this class, Telacebec (Q203), has advanced to clinical trials and is active against both MDR- and XDR-TB. nih.gov Further optimization has yielded compounds with outstanding potency against MDR and XDR Mtb strains, with MIC90 values ranging from ≤0.03 to 0.8 μM. nih.gov
Table 4: In Vitro Anti-Tuberculosis Activity of Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Strain(s) | MIC Range / MIC90 | Target | Source |
| Carboxamides | Replicating, Non-replicating, MDR-TB, XDR-TB | ≤1 µM | QcrB | nih.govnih.gov |
| Amides (e.g., Telacebec) | MDR-TB, XDR-TB | - | QcrB | nih.gov |
| Biaryl Ethers | MDR-TB, XDR-TB | ≤0.03 - 0.8 µM | - | nih.gov |
| General Derivatives | M. tuberculosis | 0.03 - 5 µM | QcrB | bohrium.com |
In Vitro Antioxidant Activity
Oxidative stress is implicated in numerous disease states, making the development of new antioxidants a significant area of research. tsijournals.com Derivatives of imidazo[1,2-a]pyridine have been investigated for their ability to scavenge free radicals.
In a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, imidazo[1,2-a]pyridine-3-ols were evaluated for their antioxidant potential. researchgate.net Compound 11j from this series showed promising activity with an IC50 value of 16.21 μg/mL. While this was less potent than the standard reference, ascorbic acid (IC50 = 4.56 μg/mL), it highlights the potential of this scaffold. researchgate.net A related series of imidazo[1,2-a]pyrazine (B1224502) derivatives also exhibited effective antioxidant properties, with several compounds showing activity comparable to ascorbic acid, with IC50 values in the range of 8.54 to 28.1 μM. tsijournals.com
Table 5: In Vitro Antioxidant Activity of Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Compound | Assay | IC50 | Standard (IC50) | Source |
| Imidazo[1,2-a]pyridine-3-ol | 11j | DPPH | 16.21 µg/mL | Ascorbic Acid (4.56 µg/mL) | researchgate.net |
| Imidazo[1,2-a]pyrazine | 5d, 5h, 6b | DPPH | 8.54 - 28.1 µM | Ascorbic Acid | tsijournals.com |
Inhibition of Beta-Amyloid Formation
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent ligands that specifically bind to beta-amyloid (Aβ) aggregates, a key pathological hallmark of Alzheimer's disease. Their ability to bind to these plaques makes them valuable not only for imaging but also for therapeutic strategies aimed at inhibiting Aβ formation and aggregation.
A series of novel ligands based on the 2-phenyl-imidazo[1,2-a]pyridine structure have been synthesized and evaluated for their binding affinity to Aβ aggregates. An in vitro binding study using preformed Aβ aggregates demonstrated that derivatives like 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its bromo counterpart are competitive ligands with high binding affinities. tandfonline.com Specifically, IMPY and its bromo derivative showed high affinity for Aβ aggregates with Ki values of 15 nM and 10 nM, respectively. tandfonline.com Further studies on isosteric analogues, such as imidazo[1,2-b]pyridazines, also revealed high binding affinities, with some compounds exhibiting Ki values as low as 11.0 nM.
These findings underscore the potential of the imidazo[1,2-a]pyridine core in the development of agents that can target and modulate the formation of beta-amyloid plaques.
Table 1: In Vitro Binding Affinities of Imidazo[1,2-a]pyridine Derivatives to Beta-Amyloid Aggregates
| Compound | Binding Affinity (Ki) |
| 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) | 15 nM |
| Bromo derivative of IMPY | 10 nM |
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 11.0 nM |
This table presents the half-maximal inhibitory concentration (Ki) values indicating the binding affinity of specified compounds to beta-amyloid aggregates.
Inhibition of SARS-CoV-2 Cell Entry (e.g., targeting hACE2 and spike protein)
In the search for effective antivirals against SARS-CoV-2, researchers have investigated various heterocyclic compounds. A new series of imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives, which are structurally related to imidazo[1,2-a]pyridines, have been identified as potential inhibitors of viral cell entry. nih.govrsc.org These compounds are designed to block the critical interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.gov
Molecular docking studies were performed to evaluate the binding affinity of these derivatives to both hACE2 and the spike protein. nih.govrsc.org The results showed that the synthesized compounds have significant binding potential. nih.gov The top-scoring compound demonstrated a remarkable binding affinity of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the spike protein. nih.govrsc.org These values are comparable or superior to reference inhibitors, suggesting that these derivatives may act as effective entrance inhibitors, thereby preventing SARS-CoV-2 infection of human cells. nih.govrsc.org These computational findings highlight the promise of the imidazo[1,2-a]pyridine and related scaffolds in developing agents that target key proteins involved in SARS-CoV-2 cell entry. nih.gov
Table 2: Molecular Docking Binding Affinities of a Lead Imidazo[1,2-a]pyrimidine Derivative
| Target Protein | Binding Affinity (kcal/mol) |
| Human ACE2 (hACE2) | -9.1 |
| SARS-CoV-2 Spike Protein | -7.3 |
This table shows the computed binding affinities from molecular docking studies for a top-scoring imidazo[1,2-a]pyrimidine derivative against key SARS-CoV-2 entry proteins.
Applications in Advanced Imaging and Sensing Technologies
The unique photophysical and chemical properties of the imidazo[1,2-a]pyridine core make it an excellent scaffold for the development of advanced tools for bioimaging, medical diagnostics, and chemical sensing.
Development of Bioimaging Probes (e.g., for Benzodiazepine Receptors)
Derivatives of 2-phenyl-imidazo[1,2-a]pyridine have been developed as potent and selective ligands for peripheral benzodiazepine receptors (PBRs), which are now more commonly known as the 18 kDa translocator protein (TSPO). nih.gov These receptors are targets for imaging neuroinflammation and steroidogenesis. Three such derivatives, designated CB 34, CB 50, and CB 54, were shown to potently inhibit the binding of the PBR-specific ligand [³H]-PK 11195 to brain and ovary membranes in vitro. nih.gov Notably, these compounds exhibited high selectivity for PBRs over central benzodiazepine receptors, with CB 34 and CB 50 showing no significant affinity for the latter. nih.gov This selectivity is crucial for developing targeted bioimaging probes. The ability of these compounds to bind with high affinity to PBRs makes them excellent candidates for the development of radiolabeled probes for imaging PBR distribution and density, which can be indicative of various pathological states. nih.gov
Radiotracer Development for Positron Emission Tomography (PET) Imaging in Cancer Research
The PI3K/Akt/mTOR signaling pathway is frequently overactive in many cancers, making it a prime target for both therapy and imaging. nih.gove-century.us Researchers have successfully developed a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative as a potential radiotracer for PET imaging of PI3K/mTOR in cancer. nih.gov The specific compound, a dual PI3K/mTOR inhibitor, was radiolabeled to create N-[¹¹C]7. nih.gove-century.us The unlabeled parent compound demonstrated excellent kinase selectivity with an IC₅₀ of 0.20 nM for PI3K and 21 nM for mTOR, along with potent cellular growth inhibition in HCT-116 cancer cells (IC₅₀ = 10 nM). e-century.us The successful radiosynthesis of N-[¹¹C]7 provides a promising new PET agent for imaging the PI3K/mTOR pathway, which could help identify patients who may benefit from pathway inhibitors and monitor treatment response. nih.gov
Table 3: In Vitro Inhibitory Activity of a PI3K/mTOR-Targeting Imidazo[1,2-a]pyridine Derivative
| Target/Cell Line | IC₅₀ |
| PI3K Kinase | 0.20 nM |
| mTOR Kinase | 21 nM |
| HCT-116 Cell Growth | 10 nM |
This table displays the half-maximal inhibitory concentration (IC₅₀) values for the parent compound of the N-[¹¹C]7 PET radiotracer.
Optoelectronic Properties and Chemosensor Design
Imidazo[1,2-a]pyridine derivatives exhibit interesting photophysical properties that make them highly suitable for designing chemosensors and optoelectronic devices. tandfonline.com Theoretical studies on 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP)-based dyes have shown that their fluorescence properties can be finely tuned by changing substituents and the solvent environment. tandfonline.com The significant Stokes shift observed in certain derivatives makes them appealing for applications as fluorescent probes and chemosensors. tandfonline.comresearchgate.net
A practical application of these properties is the design of fluorescent sensors for metal ions. A novel chemosensor based on an imidazo[1,2-a]pyridine scaffold was synthesized and showed a significant fluorescence enhancement specifically in the presence of Zn²⁺ ions, with a low detection limit of 6.8 × 10⁻⁸ M. rsc.org Another probe, an imidazo[1,2-a]pyridine-functionalized xanthene dye, was developed for the naked-eye detection of Hg²⁺, demonstrating high selectivity and utility in cell imaging and on paper-based test strips. rsc.org These examples highlight the versatility of the imidazo[1,2-a]pyridine framework in creating advanced sensing technologies. rsc.orgrsc.org
Coordination Chemistry and Ligand Development
The imidazo[1,2-a]pyridine skeleton is a versatile ligand in coordination chemistry. The nitrogen atoms in the bicyclic system can coordinate with various metal ions, leading to the formation of stable metal complexes with unique properties. google.comnih.gov When appropriately substituted, these derivatives can act as bidentate or chelating ligands for a range of metals including Zn(II), Cu(II), and Ir(III). nih.gov
Research has demonstrated the synthesis and crystallization of new coordination polymers using a linear ditopic imidazo[1,5-a]pyridine (B1214698) derivative (an isomer of imidazo[1,2-a]pyridine) with Zn(II) as the metallic node. nih.gov In one such structure, the imidazo[1,5-a]pyridine derivative acts as an ancillary ligand, while dicarboxylic acids link the Zn(II) centers into a one-dimensional polymer chain. nih.gov Other studies have focused on copper(II) complexes with imidazo[1,2-a]pyridine derivatives, noting that the coordination environment around the copper ion plays a critical role in the anti-cancer activity of the resulting complex. google.com The ability of this heterocyclic scaffold to form diverse coordination motifs and establish strong π-π stacking interactions in the solid state makes it a valuable component for developing new materials and catalysts. nih.gov
Imidazo[1,2-a]pyridines as Ligands for Transition Metal Complexes
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and has demonstrated significant versatility as a ligand in coordination chemistry. acs.orgnih.gov The presence of multiple nitrogen atoms within its structure allows for various coordination modes, making it an attractive building block for the synthesis of novel transition metal complexes. wikipedia.orgresearchgate.net While research into the specific compound 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one as a ligand is still an emerging area, the broader family of imidazo[1,2-a]pyridine derivatives has been successfully employed in the formation of complexes with a range of transition metals. These complexes are of interest for their potential applications in catalysis, materials science, and as therapeutic agents. researchgate.netresearchgate.net
The coordination of imidazo[1,2-a]pyridine derivatives to transition metals typically occurs through the nitrogen atoms of the heterocyclic system. The specific coordination is influenced by the substitution pattern on the imidazo[1,2-a]pyridine ring and the nature of the metal ion. rsc.org
Detailed Research Findings
Recent studies have explored the synthesis and characterization of transition metal complexes incorporating various imidazo[1,2-a]pyridine-based ligands. These investigations provide insight into the potential coordination behavior of derivatives like this compound.
Gold(III) Complexes: Five derivatives of imidazo[1,2-a]pyridine have been synthesized and used to form complexes with gold(III). nih.gov Spectroscopic analysis, including IR, ¹H-NMR, and ¹³C-NMR, along with mass spectrometry and elemental analysis, confirmed the formation of these complexes. nih.gov The infrared spectra indicated that the nitrogen atom of the imidazo[1,2-a]pyridine ring is the coordinating atom, as evidenced by a shift in the C=N stretching frequency upon complexation. nih.gov These gold(III) complexes were found to possess a square planar geometry. nih.gov
Palladium(II) and Platinum(II) Complexes: A series of palladium(II) and platinum(II) complexes have been synthesized using 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. rsc.org In these complexes, the imidazo[1,5-a]pyridine derivatives act as N,N-bidentate ligands, coordinating to the metal centers in a chelate fashion through the pyridyl nitrogen and the pyridine-like nitrogen atom of the imidazo[1,5-a]pyridine core. rsc.org X-ray structural analysis of several of these complexes confirmed the coordination mode and the geometry around the metal centers. rsc.org
Zinc(II) and Cobalt(II) Complexes: The coordination chemistry of 2-(imidazo[1,5-a]pyridin-3-yl)phenol with zinc(II) and cobalt(II) has been investigated, leading to the synthesis of mono-, di-, trinuclear, and polymeric complexes. tandfonline.com The resulting structures highlight the versatility of the imidazo[1,5-a]pyridine scaffold in forming diverse coordination architectures. tandfonline.com Additionally, the use of a linear ditopic imidazo[1,5-a]pyridine derivative with Zn(II) has been shown to produce one- and two-dimensional coordination polymers, where the ligand can act as either a propagator of the network or as an ancillary ligand. nih.gov
The following interactive data tables summarize the key findings from these research efforts.
Table 1: Transition Metal Complexes of Imidazo[1,2-a]pyridine Derivatives
| Ligand Derivative | Transition Metal | Coordination Mode | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | Gold(III) | Monodentate (N-coordination) | Formation of square planar complexes. nih.gov | nih.gov |
| 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridines | Palladium(II) | Bidentate (N,N-chelation) | Acts as an N,N-bidentate ligand. rsc.org | rsc.org |
| 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridines | Platinum(II) | Bidentate (N,N-chelation) | Acts as an N,N-bidentate ligand. rsc.org | rsc.org |
| 2-(imidazo[1,5-a]pyridin-3-yl)phenol | Zinc(II) | Varies | Formation of mono-, di-, and trinuclear complexes. tandfonline.com | tandfonline.com |
| 2-(imidazo[1,5-a]pyridin-3-yl)phenol | Cobalt(II) | Varies | Formation of mono-, di-, trinuclear, and 1-D polymeric complexes. tandfonline.com | tandfonline.com |
Table 2: Spectroscopic Data for Gold(III)-Imidazo[1,2-a]pyridine Complex-I
| Spectroscopic Technique | Key Observation | Interpretation | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Shift of ν(C=N) from 1589 cm⁻¹ to 1650 cm⁻¹; appearance of a band at 516 cm⁻¹ | N-coordination to the gold center; characteristic Au-N stretching. nih.gov | nih.gov |
| Mass Spectrometry | Presence of the molecular ion peak and corresponding fragments | Confirms the formation and structure of the complex. nih.gov | nih.gov |
Future Research Directions and Emerging Trends for 1 Imidazo 1,2 a Pyridin 3 Yl Propan 2 One
Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been a subject of extensive research, with numerous methods developed over the years. bio-conferences.org Traditional approaches often involve the condensation of 2-aminopyridines with α-haloketones. bio-conferences.orgacs.org However, the future of synthesizing 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one lies in the adoption of more efficient and environmentally benign strategies.
Recent advancements have focused on "green" chemistry principles, utilizing catalysts and reaction conditions that minimize waste and energy consumption. For instance, the use of copper-catalyzed domino A3-coupling reactions in aqueous micellar media presents a highly efficient and sustainable route to imidazo[1,2-a]pyridines. acs.org This method, which can be performed at moderate temperatures, offers good yields and is compatible with a range of substrates. acs.org Another promising avenue is the use of ultrasound-assisted C-H functionalization of ketones in water, which avoids the need for metal catalysts and bases. organic-chemistry.org
Furthermore, one-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a streamlined approach to constructing the imidazo[1,2-a]pyridine core. rsc.orgmdpi.com These reactions are characterized by their high atom economy and the ability to generate molecular diversity from simple starting materials. mdpi.com The development of catalyst-free and solvent-free methods, as demonstrated in the reaction of α-bromo/chloroketones with 2-aminopyridines at modest temperatures, also represents a significant step towards more sustainable synthetic practices. bio-conferences.org
Future research should focus on adapting and optimizing these innovative methodologies for the specific synthesis of this compound. This includes the exploration of novel catalysts, such as neutral alumina (B75360), and the refinement of reaction conditions to maximize yield and purity while adhering to the principles of green chemistry. bio-conferences.org
Exploration of Undiscovered Biological Activities and Novel Therapeutic Targets
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis properties. nih.govrsc.orgresearchgate.netmdpi.com While some activities of this class are well-documented, the specific biological profile of this compound remains largely unexplored.
A key future direction is the systematic screening of this compound against a diverse panel of biological targets. Given the prevalence of anticancer activity within the imidazo[1,2-a]pyridine family, investigating its effects on various cancer cell lines is a logical starting point. researchgate.netnih.gov Studies have shown that some derivatives can inhibit crucial signaling pathways, such as the PI3K/Akt/mTOR pathway, and induce apoptosis in cancer cells. nih.govacs.org The potential of this compound as a covalent inhibitor of specific cancer targets, such as KRAS G12C, should also be considered. rsc.org
Beyond cancer, the antituberculosis activity of imidazo[1,2-a]pyridines is another promising area of investigation. rsc.orgnih.gov Some derivatives have shown potent activity against multidrug-resistant strains of Mycobacterium tuberculosis by targeting enzymes like QcrB. rsc.orgnih.gov The anti-inflammatory potential, possibly through the inhibition of enzymes like cyclooxygenase-2 (COX-2), also warrants exploration. nih.govnih.gov
The search for novel therapeutic targets for this compound could be guided by its structural similarity to known drugs and bioactive molecules. For example, the scaffold is present in drugs like Zolpidem, which acts on GABA-A receptors. researchgate.netmdpi.com Exploring its activity on neurological targets could therefore be a fruitful endeavor.
Advanced Computational Modeling for Precise Mechanism Elucidation and Rational Drug Design
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents and the elucidation of their mechanisms of action. For this compound, advanced computational techniques can be leveraged to predict its binding affinity to various biological targets and to guide the design of more potent and selective analogs.
Molecular docking studies can be employed to simulate the interaction of the compound with the active sites of known and potential targets. nih.govresearchgate.net This can help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. nih.gov For instance, docking studies on other imidazo[1,2-a]pyridine derivatives have provided insights into their binding to COX-2 and c-Met kinase. nih.govnih.gov
Quantum chemical calculations can provide a deeper understanding of the electronic properties of the molecule and the mechanism of its reactions. nih.gov Such calculations can help in understanding the preference for certain reaction pathways in its synthesis and its reactivity with biological macromolecules. nih.gov
Furthermore, these computational approaches can be used in a virtual screening context to identify new potential targets for this compound from large biological databases. rsc.org The insights gained from these computational studies will be invaluable for the rational design of new derivatives with improved pharmacological profiles.
Integration with Systems Biology and Omics Technologies for Comprehensive Understanding
To gain a holistic understanding of the biological effects of this compound, its investigation should be integrated with systems biology and omics technologies. These approaches allow for the simultaneous analysis of multiple cellular components and pathways, providing a comprehensive picture of the compound's mechanism of action.
Chemical-genetic profiling in model organisms like Saccharomyces cerevisiae can reveal the cellular pathways and processes affected by the compound. nih.gov This technique has been successfully used to differentiate the mechanisms of action of closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) compounds, showing that subtle structural changes can lead to distinct biological effects. nih.gov
Transcriptomics (gene expression profiling), proteomics (protein expression profiling), and metabolomics (metabolite profiling) can be used to identify the molecular changes induced by the compound in human cells. This can help in identifying its primary targets and off-target effects, as well as in understanding the cellular response to the compound. For example, studies on other imidazo[1,2-a]pyridine derivatives have used such approaches to investigate their effects on signaling pathways like the STAT3/NF-κB/iNOS/COX-2 pathway. nih.gov
The integration of these high-throughput data with computational models can lead to the development of predictive models of the compound's activity and toxicity, facilitating its further development as a therapeutic agent.
Strategies for Molecular Stability Enhancement and Prodrug Design
The therapeutic potential of a drug candidate is not only determined by its potency but also by its pharmacokinetic properties, including its metabolic stability. For this compound, future research should focus on strategies to enhance its molecular stability and to design prodrugs with improved drug delivery characteristics.
Metabolic stability studies, typically conducted using liver microsomes, can identify the sites on the molecule that are most susceptible to metabolism. rsc.org This information can then be used to guide the design of new derivatives with improved stability. For example, the introduction of fluorine atoms or other metabolically robust groups at vulnerable positions can block metabolic pathways and prolong the half-life of the compound. mdpi.com
Prodrug design is another important strategy to improve the pharmacokinetic properties of a drug. A prodrug is an inactive or less active derivative of a drug that is converted to the active form in the body. This approach can be used to improve the solubility, permeability, and oral bioavailability of a drug, as well as to target it to specific tissues or organs. For this compound, prodrug strategies could involve the modification of the ketone group or the imidazopyridine core to create derivatives that are enzymatically or chemically cleaved to release the active compound at the desired site of action.
By systematically exploring these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of new and effective medicines.
Q & A
Q. What are the most reliable synthetic methodologies for preparing 1-(imidazo[1,2-a]pyridin-3-yl)propan-2-one and its derivatives?
The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters). Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction (GBBR), are also effective for introducing substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine scaffold. Reaction conditions (e.g., solvent, catalyst, temperature) should be optimized based on the desired substituents and steric/electronic effects .
Q. How can structural characterization of this compound be performed to resolve ambiguities in spectral data?
Combine X-ray crystallography (for unambiguous confirmation of the core structure) with spectroscopic techniques:
- NMR : Use - HSQC and HMBC to assign proton-carbon correlations, particularly for distinguishing between regioisomers.
- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm) and imidazole ring vibrations.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular formulas. Cross-validate data with computational methods (e.g., DFT) to resolve contradictions in peak assignments .
Q. What are the key pharmacological properties of imidazo[1,2-a]pyridine derivatives, and how are they evaluated?
These derivatives exhibit anxiolytic, cardiovascular, and neuroleptic activities. Standard assays include:
- In vitro receptor binding studies (e.g., GABA receptors for anxiolytic activity).
- Enzyme inhibition assays (e.g., ACE for antihypertensive effects).
- Cell viability assays (MTT or resazurin-based) to assess cytotoxicity. Structure-activity relationship (SAR) studies require systematic variation of substituents at the 2- and 3-positions .
Advanced Research Questions
Q. How can selective C-3 acylation be achieved for functionalizing imidazo[1,2-a]pyridines?
Use Friedel-Crafts acylation with acetyl chloride or anhydrides in the presence of Lewis acids (e.g., AlCl). Selectivity for the C-3 position is influenced by electron-donating substituents on the pyridine ring, which activate the site for electrophilic attack. Computational modeling (e.g., Fukui function analysis) can predict regioselectivity. Validate outcomes via NMR monitoring and LC-MS to detect byproducts .
Q. What strategies mitigate contradictions in biological activity data across structurally similar analogs?
- Metabolic stability assays : Evaluate cytochrome P450-mediated degradation using liver microsomes.
- Solubility screening : Use shake-flask or HPLC-UV methods to identify aggregation-prone analogs.
- Off-target profiling : Employ kinase or GPCR panels to rule out nonspecific interactions. Cross-correlate results with molecular docking studies to refine SAR hypotheses .
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
- Solvent selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or ethanol.
- Catalyst recycling : Use immobilized Lewis acids (e.g., FeO-supported ZnCl).
- Atom economy : Prioritize MCRs over stepwise syntheses. Monitor environmental metrics (e.g., E-factor, process mass intensity) to quantify improvements .
Q. What analytical techniques resolve stability issues under physiological conditions?
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.
- pH stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
Methodological Tables
Q. Table 1. Key Synthetic Routes for Imidazo[1,2-a]pyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
